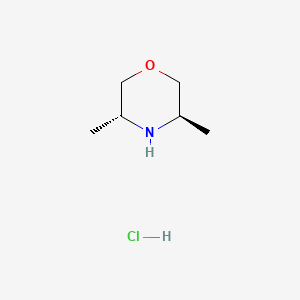

(3R,5R)-3,5-Dimethylmorpholine hydrochloride

Descripción

(3R,5R)-3,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It is structurally characterized by a six-membered morpholine ring substituted with methyl groups at the 3R and 5R positions, conferring stereochemical specificity critical for pharmaceutical applications. The compound is synthesized via stereoselective routes, often involving chiral catalysts or enzymatic methods to achieve high enantiomeric purity (e.g., >99.5% d.e. in related asymmetric reductions) .

As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The CAS registry number 2228349-76-4 identifies its unique chemical identity, and it is commercially available in purities up to 95% (100 mg scale) as a chiral building block for drug discovery . Its applications span asymmetric synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules requiring rigid, stereodefined frameworks.

Propiedades

IUPAC Name |

(3R,5R)-3,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXQYCSQVMVHQR-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Dimethylmorpholine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a nitrogen source, followed by cyclization to form the morpholine ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3R,5R)-3,5-Dimethylmorpholine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5R)-3,5-Dimethylmorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the morpholine ring.

Aplicaciones Científicas De Investigación

While specific information on the applications of "(3R,5R)-3,5-Dimethylmorpholine hydrochloride" is limited, research suggests the potential applications of related compounds, such as (3R,5S)-3,5-Dimethylmorpholine and R-Methylmorpholine hydrochloride, in scientific research.

Note: (3R,5R)-3,5-Dimethylmorpholine hydrochloride and (3R,5S)-3,5-Dimethylmorpholine are stereoisomers. Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms (constitution), but differing in the three-dimensional orientations of their atoms in space. Therefore, information on (3R,5S)-3,5-Dimethylmorpholine can be relevant to (3R,5R)-3,5-Dimethylmorpholine hydrochloride.

Scientific Research Applications

The morpholine ring system is a common structural motif in bioactive natural products and synthetic pharmaceuticals . Morpholines and their derivatives have a wide range of applications in scientific research.

Chemical Reactions

(3R,5S)-3,5-Dimethylmorpholine can undergo chemical reactions such as:

- Oxidation It can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution The methyl groups on the morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Mecanismo De Acción

The mechanism of action of (3R,5R)-3,5-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their activity.

Comparación Con Compuestos Similares

Stereoisomers and Enantiomers

The stereochemistry of (3R,5R)-3,5-dimethylmorpholine hydrochloride distinguishes it from other stereoisomers, such as (3S,5S)- , (3R,5S)- , or (3S,5R)-dimethylmorpholine hydrochloride . These isomers differ in spatial arrangement, impacting biological activity and physicochemical properties. For example:

- Enantiomeric Purity : The (3R,5R) configuration is prioritized in pharmaceutical synthesis due to its compatibility with chiral enzyme systems, as demonstrated in the asymmetric reduction of ketones to produce high d.e. (>99.5%) intermediates .

- Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic analogs, a feature shared with (1R,4R)-4,6-dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (MM0081.28), another chiral hydrochloride salt used in API manufacturing .

Table 1: Key Properties of Selected Chiral Hydrochlorides

Physicochemical and Commercial Considerations

- Solubility and Stability : The hydrochloride salt form improves stability under acidic conditions, akin to (R)-1,3'-bipyrrolidine dihydrochloride (CAS 13702-34-8), which is used in peptide synthesis .

- Commercial Availability : (3R,5R)-3,5-Dimethylmorpholine hydrochloride is listed as "discontinued" in multi-milligram quantities by CymitQuimica , conflicting with its availability from other suppliers (e.g., 100 mg in stock at 95% purity) . This highlights supply-chain variability for niche chiral compounds.

Actividad Biológica

(3R,5R)-3,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative with notable applications in medicinal chemistry and biological research. This compound exhibits a range of biological activities that make it a valuable tool in various scientific fields, particularly in enzyme interaction studies and as a building block for synthesizing complex organic molecules.

The compound has the molecular formula and a molecular weight of 162.63 g/mol. Its structure includes two methyl groups at the 3 and 5 positions of the morpholine ring, contributing to its unique chemical properties.

Mechanism of Action:

(3R,5R)-3,5-Dimethylmorpholine hydrochloride interacts with specific molecular targets, such as enzymes or receptors. It can function as either an inhibitor or an activator depending on the biological context. The mechanism typically involves binding to active sites or altering the conformation of target molecules, affecting their activity. This versatility allows it to be utilized in various biochemical assays and studies related to enzyme kinetics and inhibition.

Biological Activities

-

Enzyme Interaction Studies:

- The compound has been employed in studies examining enzyme interactions, particularly in understanding the kinetic properties of various enzymes. It serves as a ligand in biochemical assays that assess enzyme activity and inhibition mechanisms.

-

Antibacterial Activity:

- Research indicates that morpholine derivatives exhibit antibacterial properties. For instance, compounds structurally related to (3R,5R)-3,5-Dimethylmorpholine have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting bacterial topoisomerases . The specific antibacterial activity of (3R,5R)-3,5-Dimethylmorpholine hydrochloride itself remains to be fully characterized but suggests potential applications in antibiotic development.

- Pharmacological Applications:

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study examining the interaction of morpholine derivatives with various enzymes, (3R,5R)-3,5-Dimethylmorpholine hydrochloride was found to significantly alter enzyme activity profiles. The kinetic parameters were assessed using Michaelis-Menten kinetics, revealing that modifications at the 3 and 5 positions could enhance binding affinity to certain enzyme targets.

Case Study: Antibacterial Activity

Another research effort focused on evaluating the antibacterial efficacy of morpholine derivatives against multidrug-resistant strains of Staphylococcus aureus. The study demonstrated that compounds with similar structural features showed promising results in inhibiting bacterial growth and reducing infection severity in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,5R)-3,5-dimethylmorpholine hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective cyclization of chiral precursors. For example, morpholine derivatives can be synthesized via nucleophilic substitution or reductive amination, using chiral auxiliaries or catalysts to control stereochemistry. Reaction parameters (temperature, solvent polarity, and pH) must be optimized to minimize racemization. Characterization via , , and high-resolution mass spectrometry (HRMS) is critical to confirm stereochemistry and purity . For enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed, referencing pharmacopeial protocols for analogous compounds .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of (3R,5R)-3,5-dimethylmorpholine hydrochloride?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- NMR : and NMR to verify stereochemistry and functional groups.

- HRMS : To confirm molecular weight and isotopic patterns.

- HPLC-UV/ELSD : For purity assessment, using reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).

- Chiral analysis : Use chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers .

Advanced Research Questions

Q. How should researchers address discrepancies in stereochemical assignments between synthetic batches of (3R,5R)-3,5-dimethylmorpholine hydrochloride?

- Methodological Answer : Discrepancies often arise from incomplete stereochemical control during synthesis or degradation. Cross-validate using:

- X-ray crystallography : For definitive stereochemical confirmation.

- Vibrational circular dichroism (VCD) : To correlate experimental spectra with computational models.

- Comparative kinetics : Monitor reaction intermediates via in situ FTIR or LC-MS to identify racemization pathways.

- Reference standards : Compare with pharmacopeial impurity profiles for structurally related compounds (e.g., simvastatin hydroxy acid salts) .

Q. What strategies are effective for identifying and quantifying process-related impurities in (3R,5R)-3,5-dimethylmorpholine hydrochloride?

- Methodological Answer : Impurity profiling requires:

- Forced degradation studies : Expose the compound to heat, light, acidic/basic conditions, and oxidants (e.g., HO) to simulate degradation pathways.

- LC-MS/MS : To detect low-abundance impurities (e.g., des-methyl analogs or oxidation byproducts).

- Synthetic markers : Use spiked impurities (e.g., 3,5-dimethylmorpholine N-oxide) as reference standards for quantification.

- Regulatory alignment : Follow ICH Q3A/B guidelines for reporting thresholds, leveraging impurity databases for morpholine derivatives .

Q. How can researchers evaluate the stability of (3R,5R)-3,5-dimethylmorpholine hydrochloride under varying storage conditions?

- Methodological Answer : Design accelerated stability studies using:

- ICH Q1A protocols : Store samples at 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6–12 months.

- Analytical endpoints : Monitor hydrolysis (via free morpholine detection), oxidation (via peroxide assays), and hygroscopicity (dynamic vapor sorption).

- Pharmacopeial tests : Adapt loss-on-drying (105°C) and clarity-of-solution tests from dopamine hydrochloride standards .

Q. What in vitro models are suitable for assessing the pharmacokinetic behavior of (3R,5R)-3,5-dimethylmorpholine hydrochloride?

- Methodological Answer : Use:

- Caco-2 cell monolayers : To predict intestinal permeability and efflux ratios.

- Plasma stability assays : Incubate with human plasma (37°C) and quantify degradation via LC-MS.

- Microsomal incubation : Test hepatic metabolism using human liver microsomes (±NADPH cofactors).

- Protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.